molecular formula C16H13ClN2O3 B2990875 4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922056-10-8

4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2990875
CAS No.: 922056-10-8
M. Wt: 316.74
InChI Key: CYHCVJOCZBNIHJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide (CAS 922056-10-8) is a high-value chemical compound supplied for research and development purposes. This benzamide derivative, with a molecular formula of C16H13ClN2O3 and a molecular weight of 316.74 g/mol, is characterized by its distinct heterocyclic architecture, which incorporates a 1,4-oxazepine ring system . This structure is part of a class of heterocyclic building blocks that are of significant interest in medicinal chemistry and drug discovery for their potential to modulate biological targets . The compound's specific research applications are derived from its structural class, which is frequently explored in the development of novel tricyclic compounds for the treatment of proliferative disorders and other therapeutic areas. The presence of both the benzamide and the 1,4-oxazepine moiety makes it a versatile intermediate for further chemical functionalization, such as amidation and amination reactions, which are common in the synthesis of targeted bioactive molecules . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Properties

IUPAC Name

4-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-3-1-10(2-4-11)15(20)19-12-5-6-14-13(9-12)16(21)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHCVJOCZBNIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of a suitable precursor, such as a dihydrobenzoxazepine derivative, followed by chlorination and subsequent amide formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.

Industry: It is utilized in the manufacturing of various chemical products, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substitutions

The benzo[f][1,4]oxazepine core is highly versatile, allowing for substitutions at the 5-oxo, 7-amide, and peripheral positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Features of Selected Analogs
Compound Name / CAS No. Substituents / Modifications Molecular Formula Molecular Weight Key Features
Target Compound 4-Cl-benzamide at C7 C₁₇H₁₃ClN₂O₃* 328.75 Chlorine enhances lipophilicity and potential EGFR affinity
3-Fluoro-N-(5-oxo-... benzamide 3-F-benzamide at C7 C₁₇H₁₃FN₂O₃ 312.30 Fluorine improves metabolic stability
2-Chloro-N-(4-ethyl-5-oxo-... benzamide 2-Cl-benzamide, 4-ethyl on oxazepine C₁₈H₁₇ClN₂O₃ 344.80 Ethyl group may alter ring conformation
5-Chloro-2-methoxybenzamide derivative 5-Cl, 2-OCH₃ on benzamide, 3,3-dimethyl C₂₂H₂₅ClN₂O₄ 416.90 Methoxy group enhances solubility
N-(5-Allyl-3,3-dimethyl-4-oxo-...) Allyl group at C5, 3,3-dimethyl C₂₂H₂₃ClN₂O₄ 414.90 Allyl substitution increases steric bulk

*Estimated based on analogs.

Key Observations:
  • Halogen Effects : Chlorine (Cl) at the benzamide para-position (target compound) may enhance binding to hydrophobic enzyme pockets compared to fluorine (F) in , which prioritizes electronic effects .
  • Solubility Modifiers : Methoxy groups () improve aqueous solubility, whereas lipophilic substituents (e.g., Cl, F) enhance membrane permeability.
Comparison with Caffeic Acid Amides ():

While unrelated in scaffold, caffeic acid amides (e.g., D9 in ) share benzamide motifs and demonstrate potent EGFR inhibition (IC₅₀ = 0.36 μM). This suggests that the benzamide group in the target compound may similarly target EGFR or related kinases.

Biological Activity

4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C26H23ClN2O3
  • Molecular Weight : 446.9 g/mol

This compound is characterized by a chloro group and a benzamide moiety, which are essential for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain benzamide derivatives possess significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cellular processes.

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential cytotoxicity against cancer cell lines. In vitro studies have demonstrated that related compounds exhibit strong inhibitory effects on cancer cell proliferation . For example, compounds with similar oxazepine structures have shown promise in inhibiting tumor growth in various models.

Enzyme Inhibition

The compound has been linked to enzyme inhibition activities. Notably, it has shown effectiveness as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's . Additionally, some studies have reported its activity against urease, an enzyme associated with various pathogenic bacteria.

Study 1: Antibacterial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated synthesized benzamide derivatives for their antibacterial properties. The findings revealed that specific derivatives exhibited moderate to strong activity against Bacillus subtilis, supporting the hypothesis that modifications in the benzamide structure can enhance antibacterial efficacy .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of oxazepine derivatives, researchers observed that certain compounds significantly inhibited the growth of human cancer cell lines in vitro. The study utilized various assays to assess cytotoxicity and found that structural modifications could lead to improved biological activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like this one often inhibit key enzymes involved in metabolic pathways.
  • Cellular Interaction : The ability to bind to specific cellular receptors or proteins can disrupt normal cellular functions.
  • Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

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